N-(4-methylpyridin-2-yl)ethane-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLFZJFTWICAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434434 | |
| Record name | N-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526184-60-1 | |
| Record name | N-(4-methylpyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Methylpyridin 2 Yl Ethane 1,2 Diamine and Structural Analogues
Direct Synthetic Routes to N-(4-methylpyridin-2-yl)ethane-1,2-diamine
The direct synthesis of this compound can be achieved through several strategic approaches, each utilizing different precursors and reaction conditions.
Amination Reactions Involving Halogenated Pyridine (B92270) Precursors
One of the most common methods for synthesizing N-substituted pyridinamines involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine. In the case of this compound, this would typically involve the reaction of 2-chloro- or 2-bromo-4-methylpyridine (B133514) with an excess of ethylenediamine (B42938). The halogen atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack by the primary amine of ethylenediamine.
The reaction of heteroaryl chlorides with amines can be facilitated in water in the presence of potassium fluoride, proving effective for pyrimidines, pyrazines, and quinazolines. researchgate.net However, this reaction is less straightforward for pyridines unless an additional electron-withdrawing group is present on the ring to activate the substrate towards nucleophilic attack. researchgate.net For instance, the reaction of 4,7-dichloroquinoline (B193633) with an excess of ethylenediamine under neat conditions at 120°C is a known method for producing N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine. rsc.org A similar principle can be applied to the synthesis of this compound from a suitable halogenated precursor. The use of palladium catalysts can also facilitate the amination of heteroaryl chlorides. researchgate.net
Reductive Amination Strategies for Ethane-1,2-diamine Derivatives
Reductive amination is a versatile method for the synthesis of amines. masterorganicchemistry.comlibretexts.org This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of N-substituted ethylenediamine derivatives, this strategy can be employed by reacting a suitable carbonyl compound with ethylenediamine followed by reduction.
Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.comyoutube.com While direct reductive amination is highly effective for installing various alkyl groups, it is not suitable for forming bonds between nitrogen and aromatic rings. masterorganicchemistry.com
Approaches Utilizing 4-Methylpyridin-2-amine as a Starting Material
Synthesizing this compound can also be approached by starting with 4-methylpyridin-2-amine. This precursor can be reacted with a suitable two-carbon electrophile containing a masked or protected amino group. For example, N-(2-bromoethyl)phthalimide can be used to introduce the ethylamine (B1201723) moiety, followed by hydrazinolysis to deprotect the primary amine. asianpubs.org Another approach involves the reaction of 4-methylpyridin-2-amine with 2-chloroethylamine (B1212225) hydrochloride. asianpubs.org
A series of 2-amino-4-methylpyridine (B118599) analogues have been synthesized by introducing various substituents at the 6-position, demonstrating the versatility of the 4-methylpyridin-2-amine scaffold. nih.gov Furthermore, N-pyridin-2-yl substituted acetamides have been prepared by condensing acid chloride derivatives with 2-aminopyridine. researchgate.net These examples highlight the potential for modifying 4-methylpyridin-2-amine to introduce the desired ethane-1,2-diamine side chain.
Functionalization and Derivatization of this compound
The presence of a primary and a secondary amine in this compound allows for a wide range of functionalization and derivatization reactions, leading to the synthesis of novel compounds with diverse applications.
Synthesis of Schiff Bases and Imine Conjugates from this compound
Schiff bases are readily formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The primary amine of this compound can react with various carbonyl compounds to form stable imine conjugates. These reactions are often carried out in a suitable solvent like ethanol (B145695) or methanol, sometimes with catalytic amounts of acid or base. mocedes.org
The synthesis of Schiff bases from diamines and aldehydes can lead to the formation of diimine compounds. researchgate.net For example, N,N'-bis(4-methoxybenzylidene)ethane-1,2-diamine was synthesized by the condensation of 4-methoxybenzaldehyde (B44291) and ethylenediamine. mocedes.org Similarly, Schiff bases have been prepared from 4-formylpyridine and p-anisidine. researchgate.net The resulting imine bond (C=N) is a key feature of these compounds and can be identified by spectroscopic methods. researchgate.net
Incorporation of Additional Amine, Heterocyclic, or Aromatic Moieties
The reactivity of the amine groups in this compound allows for the incorporation of a variety of other functional groups. For example, the secondary amine can be alkylated or acylated to introduce additional substituents.
Furthermore, the primary amine can be used as a nucleophile in reactions with other heterocyclic or aromatic systems. For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using Buchwald-Hartwig amination conditions. mdpi.com This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. Similarly, the free amino group of 4-aminoquinolines has been coupled with substituted pyrimidines to create hybrid molecules. rsc.org The synthesis of various N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives has also been reported, showcasing the potential for attaching complex heterocyclic systems. researchgate.net Additionally, 2,5-disubstituted-1,3,4-thiadiazoles have been linked to other heterocyclic rings like 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. mdpi.com
Coordination Chemistry and Metal Complexation of N 4 Methylpyridin 2 Yl Ethane 1,2 Diamine Based Ligands
Ligand Design Principles and Denticity of N-(4-methylpyridin-2-yl)ethane-1,2-diamine and its Derivatives
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. This compound is a potentially polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. Its structure, featuring a pyridine (B92270) ring and an ethylenediamine (B42938) moiety, allows for flexible coordination behavior.
This compound possesses three potential nitrogen donor atoms: the pyridine nitrogen (N_py), the secondary amine nitrogen (N_sec), and the primary amine nitrogen (N_pri). This arrangement allows the ligand to act as a tridentate chelator, binding to a metal center in a facial (fac) or meridional (mer) fashion. The most common coordination mode for similar N-pyridyl-ethylenediamine ligands is as a tridentate N,N',N''-donor, forming two stable five-membered chelate rings with the metal ion. researchgate.netnih.gov
In a typical tridentate coordination, the ligand wraps around the metal ion, with the pyridine nitrogen and the two amine nitrogens occupying three adjacent coordination sites. This chelation results in a thermodynamically stable complex due to the chelate effect. While tridentate coordination is prevalent, other binding modes are possible depending on the metal ion, its preferred coordination number, and the reaction conditions. For instance, the ligand could act as a bidentate donor, utilizing only two of its nitrogen atoms, or it could function as a bridging ligand, linking two metal centers. cambridge.org
The methyl group at the 4-position of the pyridine ring also plays a role in the ligand's coordination behavior. Electronically, the methyl group is weakly electron-donating, which slightly increases the basicity of the pyridine nitrogen, potentially leading to a stronger metal-ligand bond. cdnsciencepub.com Sterically, the methyl group is relatively small and located away from the coordination site, so its influence on the geometry of the complex is generally minimal compared to substituents at the 2- or 6-positions. wikipedia.org
Structural Characterization of Metal Complexes Formed with this compound Ligands
The precise three-dimensional arrangement of atoms in a metal complex is determined through various analytical techniques, with single-crystal X-ray diffraction being the most definitive. Spectroscopic methods also provide valuable insights into the coordination environment of the metal ion.
For metal complexes involving ligands similar to this compound, a variety of coordination geometries have been observed. When the ligand acts as a tridentate chelator, it often leads to the formation of five- or six-coordinate complexes. For example, a zinc complex with a related Schiff base ligand, {N-Methyl-N'-[1-(pyridin-2-yl)ethyl-idene]ethane-1,2-diamine}, adopts a distorted trigonal-bipyramidal geometry. nih.gov In this structure, the three nitrogen atoms of the ligand and two thiocyanate (B1210189) anions coordinate to the zinc center. nih.gov
In other cases, particularly with metals that prefer a coordination number of six, such as cobalt(III) or chromium(II), distorted octahedral geometries are common. rsc.orgrsc.org The distortion from ideal geometry is often a consequence of the constraints imposed by the chelate rings of the ligand. For instance, the bite angle of the ethylenediamine portion of the ligand is typically around 85°, which can cause deviations from the ideal 90° angles of an octahedron. researchgate.net The table below presents representative crystallographic data for complexes with related N-pyridyl-ethylenediamine ligands.
| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Zn(NCS)₂(C₁₀H₁₅N₃)]¹ | Zn(II) | Distorted trigonal-bipyramidal | Zn-N(py): 2.13, Zn-N(imine): 2.10, Zn-N(amine): 2.25 | nih.gov |
| [ReICl₂(NO)(py-N(Et)-py)]² | Re(I) | Distorted octahedral | Re-N(py): 2.20, Re-N(amine): 2.24, Re-N(Et): 2.22 | researchgate.net |
| [Tc(NO)Cl(pyNH-NH-py)]Cl³ | Tc(I) | Distorted octahedral | Tc-N(py): 2.19, Tc-N(amine): 2.21, Tc-N(amine): 2.23 | nih.gov |
| ¹ {N-Methyl-N'-[1-(pyridin-2-yl)ethyl-idene]ethane-1,2-diamine} | ||||
| ² di-(2-picolyl)(N-ethyl)amine | ||||
| ³ 1,4-bis-(2-pyridylmethyl)-1,4-diazobutane |
Spectroscopic techniques are crucial for characterizing metal complexes. In the infrared (IR) spectrum, the coordination of the amine groups to a metal ion is typically evidenced by a shift in the N-H stretching and bending vibrations. The C=N and C=C stretching vibrations of the pyridine ring, usually found in the 1400-1600 cm⁻¹ region, also shift upon complexation. The far-IR region can reveal new bands corresponding to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. ut.ac.ir
Electronic spectroscopy (UV-Vis) provides information about the d-orbital splitting of the metal ion. The spectra of these complexes often show bands corresponding to d-d transitions within the metal center, as well as charge-transfer bands from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the donor atoms. For example, octahedral nickel(II) complexes with related ligands typically exhibit multiple d-d transitions, while square planar or tetrahedral geometries show different patterns. nih.gov
| Complex Type | Spectroscopic Technique | Key Features | Correlation with Coordination | Reference |
| Dinuclear Cu(II) complexes | IR Spectroscopy | Bands around 400-500 cm⁻¹ | Assigned to Cu-N vibrations | ut.ac.ir |
| Ni(II) complexes | UV-Vis Spectroscopy | Multiple absorption bands | Consistent with octahedral geometry | nih.gov |
| Technetium nitrosyl complexes | IR Spectroscopy | ν(N≡O) stretch around 1668-1728 cm⁻¹ | Indicates coordination of the nitrosyl ligand | researchgate.net |
Modifications to the ligand structure, such as changing the length of the alkyl spacer or altering the substituents on the pyridine ring, can have a significant impact on the resulting metal complex. While there is limited specific data on this compound, studies on analogous systems provide valuable insights.
Increasing the length of the alkyl chain between the nitrogen donors (e.g., from ethylenediamine to propylenediamine) can alter the stability of the chelate rings and the preferred coordination geometry. A longer spacer can lead to larger and more flexible chelate rings, which may favor different coordination arrangements to minimize ring strain.
Substitution on the pyridine ring can influence the complex in several ways. As previously mentioned, the electronic effect of the 4-methyl group is to increase the basicity of the pyridine nitrogen. cdnsciencepub.com In contrast, electron-withdrawing substituents would decrease the basicity. The position of the substituent is also critical; bulky groups at the 2- or 6-positions of the pyridine ring can sterically hinder coordination. wikipedia.org The 4-position, being remote from the nitrogen donor, generally has a less pronounced steric effect.
Stability and Reactivity Profiles of this compound Metal Complexes
The stability and reactivity of metal complexes are fundamental aspects of coordination chemistry, defining their behavior in solution and their suitability for various applications. For complexes involving this compound, these properties are governed by both thermodynamic and kinetic factors. The ligand, a bidentate chelating agent, coordinates to metal ions through the nitrogen atoms of the pyridine ring and the ethylenediamine fragment, forming a stable five-membered chelate ring. This chelation significantly enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect.
Thermodynamic and Kinetic Aspects of Complex Formation
Thermodynamic Stability
Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium. It is quantified by the equilibrium constant for the complex formation reaction, known as the stability constant (K) or formation constant (β). A high value for the stability constant indicates that the complex is highly favored at equilibrium. For a bidentate ligand like this compound (L), the formation of a 1:1 metal complex (ML) can be represented by stepwise formation constants.
The stability of metal complexes also follows predictable trends based on the central metal ion, such as the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which relates the stability of high-spin octahedral complexes to the metal's ionic radius and crystal field stabilization energy. gcnayanangal.com
Kinetic Stability
Kinetic stability, on the other hand, describes the speed at which a complex undergoes reactions, such as ligand exchange or decomposition. Complexes are classified as either labile if they react quickly (typically within a minute) or inert if they react slowly. scispace.comlibretexts.org It is crucial to distinguish kinetic lability from thermodynamic stability, as the two are not directly related. scispace.comlibretexts.org A complex can be thermodynamically very stable but kinetically labile, meaning it forms readily but also undergoes rapid ligand exchange. Conversely, a complex can be thermodynamically unstable yet kinetically inert, decomposing very slowly. libretexts.orglibretexts.org
For example, [Ni(CN)4]2- is thermodynamically stable but kinetically labile, whereas [Co(NH3)6]3+ is thermodynamically unstable in acidic solution but kinetically inert, decomposing slowly. scispace.comlibretexts.org The kinetic lability of a complex is influenced by factors such as the d-electron configuration of the metal ion. libretexts.orglibretexts.org Metal ions with electrons in the higher-energy e_g orbitals (which point towards the ligands) tend to form more labile complexes. libretexts.org
Table 1: Comparison of Kinetic Lability for Hexaaquo Metal Complexes This table illustrates the vast differences in reaction rates for ligand substitution, defining complexes as labile or inert.
| Reaction | Rate Constant (k) | Classification |
| [Ni(OH2)]2+ + 6NH3 ⇌ [Ni(NH3)6]2+ | 10⁴ s⁻¹ | Labile |
| [Cr(OH2)]3+ + 6NH3 ⇌ [Cr(NH3)6]3+ | 10⁻³ s⁻¹ | Inert |
| [Cu(OH2)]2+ + 6NH3 ⇌ [Cu(NH3)6]2+ | 10⁸ s⁻¹ | Very Labile |
| Data sourced from general chemistry principles illustrating kinetic concepts. libretexts.orglibretexts.org |
Ligand Exchange Dynamics and Dissociation Pathways
Ligand exchange is a fundamental reaction of coordination complexes where one ligand is replaced by another. The dynamics of this process can follow either a dissociative (D), associative (A), or interchange (I) mechanism. The specific pathway is influenced by the nature of the metal ion, the leaving group, the entering nucleophile, and steric factors.
In a dissociative pathway , the leaving ligand first detaches from the metal center, forming a lower-coordination intermediate, which is then attacked by the entering ligand. This process is primarily dependent on the strength of the metal-leaving ligand bond.
In an associative pathway , the entering ligand first attacks the complex, forming a higher-coordination intermediate, from which the leaving group then departs. This mechanism is more common for square planar complexes and is sensitive to the nucleophilicity of the entering ligand and steric crowding at the metal center. researchgate.net
The dissociation of a chelating ligand like this compound is often a stepwise process. The first step would involve the breaking of one of the coordinate bonds—either the pyridine nitrogen or one of the diamine nitrogens—to form an intermediate where the ligand is only monodentate. Full dissociation then occurs upon the breaking of the second coordinate bond. The reversal of this process, chelate ring-closure, is typically very fast.
The solvent can play a critical role in ligand exchange and dissociation. In coordinating solvents like water, solvent molecules can participate in the reaction, leading to solvolysis, where a coordinated ligand is replaced by a solvent molecule. This solvated intermediate can then react with other ligands present in the solution. Studies on related pyridyl complexes have shown that in polar solvents, ligand exchange can be promoted, leading to dynamic equilibria between different complex species. researchgate.net
Theoretical and Computational Investigations on N 4 Methylpyridin 2 Yl Ethane 1,2 Diamine Systems
Quantum Chemical Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO, LUMO)
Density Functional Theory (DFT) is a computational workhorse for predicting the geometric and electronic properties of molecules. At the heart of understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic potential. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying electrophilic potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for N-(4-methylpyridin-2-yl)ethane-1,2-diamine
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |
Note: The values in this table are illustrative and based on typical values for similar organic ligands. They serve to demonstrate the type of data generated from DFT calculations.
Elucidation of Electron Density Distributions and Electrostatic Potentials
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP would show negative potential localized around the nitrogen atoms of both the pyridine (B92270) ring and the ethylenediamine (B42938) chain, confirming their nucleophilic character. The hydrogen atoms of the amine groups would exhibit positive potential. This distribution of electron density is fundamental to the ligand's ability to coordinate with metal ions.
Prediction of Spectroscopic Properties and Conformational Landscapes
Computational methods can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the structure of the synthesized compound. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.
Furthermore, this compound possesses conformational flexibility due to the rotatable single bonds in the ethylenediamine backbone. Computational studies can explore the conformational landscape to identify the most stable conformers (lowest energy structures). This is crucial as the specific conformation of the ligand can influence its coordination behavior with metal centers.
Mechanistic Studies and Computational Modeling of Reactions
Beyond static properties, computational chemistry allows for the investigation of dynamic processes, such as chemical reactions. By mapping out reaction pathways, identifying transition states, and calculating activation energies, a deeper understanding of reaction mechanisms can be achieved.
Investigation of Transition Metal-Catalyzed Processes Involving this compound Derivatives (e.g., Imine Hydrolysis)
This compound is a bidentate ligand, meaning it can bind to a metal center through two donor atoms (the two nitrogen atoms). Such metal complexes can act as catalysts in various organic reactions. One example is the hydrolysis of imines, a fundamental reaction in organic and biological chemistry.
Computational studies can model the entire catalytic cycle. This would involve:
Coordination of the imine substrate to the metal complex of this compound.
Nucleophilic attack by a water molecule on the imine carbon.
Proton transfer steps.
Release of the hydrolyzed product (an aldehyde or ketone and an amine).
By calculating the energy of each intermediate and transition state, the rate-determining step of the reaction can be identified, providing valuable insights for designing more efficient catalysts.
Analysis of Reaction Pathways and Transition State Architectures
A key aspect of mechanistic studies is the characterization of transition states—the highest energy point along the reaction coordinate. The geometry of the transition state, or its architecture, provides a snapshot of the bond-breaking and bond-forming processes. For a metal-catalyzed reaction involving a complex of this compound, computational modeling can reveal the precise arrangement of the substrate, the ligand, and the metal ion in the transition state.
This analysis helps to understand how the ligand influences the reactivity of the metal center. For instance, the steric and electronic properties of the 4-methyl group on the pyridine ring can affect the accessibility of the metal center and the stability of the transition state, thereby modulating the catalytic activity.
Adsorption and Interfacial Phenomena Modeling
A comprehensive review of scientific literature and research databases reveals a significant gap in the theoretical and computational modeling of the adsorption and interfacial behavior of this compound. While computational methods are extensively used to study adsorption phenomena for a wide range of molecules on various surfaces, specific studies dedicated to this particular compound appear to be unavailable in published research.
Computational Simulation of Adsorption Mechanisms on Material Surfaces
There are no specific computational simulations detailed in the existing scientific literature that investigate the adsorption mechanisms of this compound on any material surfaces. Such studies would typically employ methods like Density Functional Theory (DFT) to elucidate the electronic interactions and binding energies between the molecule and a surface, or Molecular Dynamics (MD) simulations to understand the dynamic behavior of the molecule at an interface.
Hypothetically, a computational study would model the interaction of the molecule's key functional groups—the pyridine ring, the ethylenediamine chain, and the methyl group—with a defined surface. The nitrogen atoms in the pyridine ring and the diamine chain would likely be key sites for interaction, potentially acting as Lewis bases. The orientation of the molecule upon adsorption and the resulting conformational changes would be critical aspects of such a simulation. However, without specific research, any discussion remains purely speculative.
Derivation of Adsorption Isotherms and Energetic Parameters
Consistent with the absence of simulation data, there are no published studies from which adsorption isotherms and associated energetic parameters for this compound have been derived. The derivation of adsorption isotherms, such as the Langmuir, Freundlich, or more complex models, requires data from either experimental measurements or Grand Canonical Monte Carlo (GCMC) simulations, which are not available for this compound.
Energetic parameters, including the isosteric heat of adsorption, which indicates the strength of the interaction between the adsorbate and the adsorbent surface, would typically be calculated from these isotherms at different temperatures. The lack of such data prevents any quantitative assessment of the adsorption thermodynamics for this system.
Due to the absence of specific research findings, no data tables can be generated.
Advanced Applications in Catalysis and Materials Science Utilizing N 4 Methylpyridin 2 Yl Ethane 1,2 Diamine Derived Systems
Catalytic Activity of Metal Complexes Containing N-(4-methylpyridin-2-yl)ethane-1,2-diamine Ligands
Metal complexes incorporating this compound and its analogues are recognized for their potential in catalyzing a range of organic reactions. The ligand's bidentate N,N-donor set can stabilize various transition metal centers, creating catalytically active sites with tunable steric and electronic properties.
While specific research on the catalytic applications of this compound is emerging, the broader class of chelating amine and pyridine-based ligands has demonstrated significant success in catalysis. Metal complexes, particularly with late transition metals like iron and cobalt, containing related amine-pyridine ligand frameworks are known to be active catalysts for ethylene (B1197577) polymerization. These systems can produce polymers with varying molecular weights and branching depending on the precise ligand structure and reaction conditions.
The potential for these complexes to catalyze oxidation and hydrolysis reactions is also an area of interest. The hydrolysis of esters, for instance, can be facilitated by metal complexes that activate the substrate. libretexts.org Given the structural similarities to other effective catalytic systems, it is anticipated that complexes of this compound could show promise in these transformations, although dedicated studies are required to establish their efficacy and selectivity.
The efficiency and selectivity of catalysts derived from this compound can be systematically optimized. Key strategies involve the modification of the ligand itself, such as altering substituents on the pyridine (B92270) ring to modulate the electronic properties and steric bulk around the metal center. The choice of the metal ion is also critical, as different metals offer distinct activities and selectivities for specific reactions. Furthermore, reaction parameters such as temperature, pressure, and the choice of co-catalyst or solvent play a crucial role in tuning the catalytic performance. For instance, in polymerization reactions, the co-catalyst can significantly influence activity and the properties of the resulting polymer.
Catalytic systems can be broadly classified as either homogeneous or heterogeneous. libretexts.orgyoutube.com
Homogeneous Catalysis: In this mode, the catalyst exists in the same phase as the reactants, typically a liquid solution. libretexts.orgyoutube.com Metal complexes of this compound would function as homogeneous catalysts when dissolved in the reaction medium. This setup often leads to high activity and selectivity due to the excellent accessibility of the catalytic sites. youtube.com However, a significant drawback is the difficulty in separating the catalyst from the products after the reaction is complete. youtube.com
Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. libretexts.orgyoutube.com Homogeneous catalysts based on this compound can be converted into heterogeneous systems by immobilizing them onto solid supports like silica, alumina, or polymers. This process, known as heterogenization, offers the major advantage of easy catalyst recovery and recycling, which is highly desirable for industrial applications. libretexts.org While potentially offering greater stability, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. youtube.com The interplay between leached homogeneous species and the solid support can also create complex coupled catalytic cycles. nih.gov
Role in Corrosion Inhibition Mechanisms
Derivatives of this compound have shown significant promise as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
Research on Schiff base derivatives formed from the constituent amine of the title compound, such as N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine (N-MDA), provides significant insight into the inhibition mechanism. researchgate.netresearchgate.net Studies show that such derivatives are highly effective inhibitors for mild steel in hydrochloric acid. researchgate.netresearchgate.net The inhibition efficiency increases with higher concentrations of the inhibitor, reaching up to 93.7% at a concentration of 0.0005 M. researchgate.netresearchgate.net This indicates that a greater surface coverage by the inhibitor molecules leads to enhanced protection. researchgate.net
The adsorption of these molecules on the mild steel surface is found to obey the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model implies the formation of a monolayer of the inhibitor on the metal. The calculated standard free energy of adsorption (ΔG°ₐₒₛ) for N-MDA was -38.9 kJ/mol, a value that suggests a spontaneous adsorption process involving both physical (electrostatic) and chemical (covalent) interactions between the inhibitor and the metal surface. researchgate.net Similar pyridine-based compounds have also been shown to be effective mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. rsc.orgimist.ma
Inhibition Efficiency of N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine (N-MDA) on Mild Steel in 1.0 M HCl
This table presents data for a closely related derivative, illustrating the potential efficacy of this class of compounds.
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 0.0001 | 79.4 |
| 0.0002 | 85.2 |
| 0.0003 | 88.1 |
| 0.0004 | 91.5 |
| 0.0005 | 93.7 |
Data sourced from reference researchgate.net
The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure. nih.gov For derivatives of this compound, the high inhibition efficiency is attributed to several key structural features. The presence of heteroatoms like nitrogen, which have lone pairs of electrons, and the π-electrons of the pyridine ring are crucial. mdpi.comimist.ma
Integration into Functional Materials
The creation of functional materials often relies on the specific chemical and physical properties of their molecular components. For this compound, its pyridine and diamine moieties could theoretically engage in coordination with metal centers and participate in hydrogen bonding.
Development of Sensors and Responsive Materials
The development of chemical sensors and responsive materials frequently utilizes ligands that exhibit a change in their physical or spectroscopic properties upon interaction with a specific analyte or environmental stimulus. Pyridine and amine groups are often incorporated into fluorescent chemosensors. mdpi.com For instance, coordination polymers based on other substituted pyridine and imidazole (B134444) ligands have been shown to act as fluorescent sensors for various ions and small molecules. mdpi.commdpi.com Similarly, other bipyridine-based systems have been investigated for their solvatochromic and thermochromic properties, making them responsive to their environment.
However, specific research detailing the synthesis and performance of sensors or responsive materials directly derived from this compound is not present in the available scientific literature. There are no published studies demonstrating its efficacy in detecting specific analytes or its responsiveness to external stimuli like light, heat, or pH changes.
Application in Self-Assembly and Supramolecular Chemistry
The principles of self-assembly and supramolecular chemistry guide the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. rsc.orgbirmingham.ac.uk The combination of a pyridine ring and a flexible ethylenediamine (B42938) chain in this compound provides potential sites for hydrogen bonding and metal coordination, which are key driving forces in supramolecular assembly. nih.govnih.gov
Research on related systems, such as coordination polymers formed from other pyridine-containing ligands, demonstrates the formation of diverse and complex one-, two-, and three-dimensional structures. mdpi.com For example, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine form different supramolecular architectures depending on the counter-anion present, showcasing the subtle interplay of molecular components in self-assembly. nih.gov
Despite these precedents with analogous compounds, there is a lack of specific studies that have utilized this compound as a primary building block in self-assembly or for the construction of novel supramolecular architectures. There are no crystal structures or detailed analyses of supramolecular assemblies involving this specific ligand reported in the accessible scientific databases.
Future Research Directions and Emerging Opportunities for N 4 Methylpyridin 2 Yl Ethane 1,2 Diamine Chemistry
Design and Synthesis of Advanced N-(4-methylpyridin-2-yl)ethane-1,2-diamine Analogues
The functional versatility of this compound can be significantly expanded through the strategic design and synthesis of advanced analogues. Future research could focus on modifications at several key positions of the molecule to fine-tune its steric and electronic properties.
Table 1: Potential Modifications for Advanced Analogues
| Modification Site | Potential Substituents | Desired Effect |
| Pyridine (B92270) Ring (C3, C5, C6 positions) | Electron-donating groups (e.g., -OCH3, -N(CH3)2), Electron-withdrawing groups (e.g., -CF3, -NO2), Bulky groups (e.g., -tBu, -adamantyl) | Modulate Lewis basicity of the pyridine nitrogen, influence redox properties of metal complexes, and introduce steric hindrance to control coordination geometry. |
| Ethylenediamine (B42938) Backbone | Alkyl or aryl substituents on the nitrogen atoms or the ethylene (B1197577) bridge | Enhance chelate ring stability, introduce chirality for asymmetric catalysis, and modify the ligand's bite angle. |
| Amine Terminus | Functional groups for secondary coordination or supramolecular assembly (e.g., -OH, -COOH, other heterocyclic rings) | Enable formation of multinuclear complexes, facilitate catalyst immobilization, and create complex supramolecular structures. |
Inspired by the synthesis of other functionalized pyridine ligands, these analogues could be prepared through multi-step organic syntheses. For instance, the introduction of substituents on the pyridine ring could be achieved through electrophilic aromatic substitution or by starting with a pre-functionalized pyridine derivative. The modification of the ethylenediamine moiety could be accomplished via N-alkylation or by using substituted diamine precursors in the initial synthesis. The development of a diverse library of such analogues will be crucial for systematically investigating structure-activity relationships in their coordination complexes and catalytic applications.
Exploration of Novel Coordination Modes and Multimetallic Complexes
As a bidentate ligand, this compound is expected to coordinate to a single metal center through the pyridine nitrogen and one of the amine nitrogens, forming a stable five-membered chelate ring. However, the presence of a second amine group offers opportunities for more complex coordination behaviors.
Future research should explore the coordination of this ligand with a wide range of transition metals to investigate the formation of various coordination geometries, such as tetrahedral, square planar, and octahedral complexes. wikipedia.org A particularly interesting avenue is the potential for this ligand to act as a bridging ligand, linking two or more metal centers to form multimetallic complexes . This could be achieved if both amine groups of the ethylenediamine chain coordinate to different metal ions. The synthesis and characterization of such dinuclear or polynuclear complexes could lead to materials with interesting magnetic or electronic properties.
Furthermore, the uncoordinated amine group in a mononuclear complex can be a site for further reactions or supramolecular interactions. For example, it could be protonated or could participate in hydrogen bonding to create extended one-, two-, or three-dimensional networks. mdpi.com The study of these supramolecular assemblies is a growing area of crystal engineering and materials science.
Expansion of Catalytic Scope to Challenging Chemical Transformations
Metal complexes of pyridine-containing ligands have shown significant catalytic activity in a variety of chemical transformations. nih.gov Complexes of this compound and its analogues are promising candidates for catalysts in several challenging areas.
One key area is olefin polymerization . Iron and cobalt complexes with pyridine-diimine ligands are highly active catalysts for ethylene polymerization. acs.org The electronic and steric properties of the ligand play a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. By systematically modifying the structure of this compound, it may be possible to develop new catalysts with improved performance.
Another promising application is in cross-coupling reactions . Palladium complexes with pyridine-based ligands have been successfully used as catalysts in reactions like the Suzuki-Miyaura and Heck couplings. acs.org The development of new ligands that can stabilize the palladium catalyst and facilitate the catalytic cycle is an ongoing area of research. The modular nature of this compound makes it an attractive platform for designing ligands for these important reactions.
Application in Bioinorganic Chemistry and Biomimetic Systems
The structural motifs present in this compound, namely the pyridine ring and the diamine function, are found in the active sites of many metalloenzymes. This makes its metal complexes interesting candidates for biomimetic systems , which are synthetic molecules that mimic the function of biological systems.
For example, iron complexes with pyridine and amine donors can model the active sites of non-heme iron enzymes that are involved in a variety of oxidative reactions. nih.gov By designing appropriate analogues of this compound, it may be possible to create synthetic models that can replicate the reactivity of these enzymes. This could provide valuable insights into the mechanisms of biological catalysis and could lead to the development of new catalysts for selective oxidation reactions.
Furthermore, the ability of this ligand and its derivatives to form stable complexes with a variety of metal ions could be exploited in the development of sensors for metal ions or small molecules. The binding of an analyte could lead to a change in the spectroscopic or electrochemical properties of the metal complex, providing a detectable signal.
Development of Sustainable Synthesis and Application Methodologies
In line with the growing importance of green chemistry, future research on this compound should focus on the development of sustainable synthetic methods. nih.govresearchgate.net This includes the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic methods that minimize waste and energy consumption. researchgate.net
One approach could be the use of microwave-assisted synthesis , which can often reduce reaction times and improve yields. researchgate.net Another avenue is the development of one-pot, multi-component reactions where the final product is assembled from simple starting materials in a single step, reducing the need for purification of intermediates. frontiersin.org
In terms of applications, the immobilization of catalysts based on this compound complexes on solid supports is a key area for future work. This would allow for easy separation of the catalyst from the reaction products, enabling its reuse and reducing waste. This approach is particularly important for industrial applications where catalyst recycling is a major economic and environmental consideration.
Q & A
Q. What are the established synthetic routes for N-(4-methylpyridin-2-yl)ethane-1,2-diamine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous diamines are synthesized via condensation between aldehydes and diamines under reflux in ethanol or methanol, followed by purification via recrystallization . Key factors include:
- Temperature control : Reflux conditions (~80°C) to drive Schiff base formation.
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) may accelerate imine bond formation.
Post-synthesis, column chromatography or recrystallization is used to isolate the product .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Standard characterization involves:
- ¹H/¹³C NMR : To confirm proton environments and carbon backbone structure. For example, pyridine ring protons typically resonate at δ 7.5–8.5 ppm .
- IR spectroscopy : Stretching frequencies for C=N (~1600–1650 cm⁻¹) and NH₂ (~3300 cm⁻¹) validate functional groups .
- Mass spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns for purity assessment .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages) .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?
This diamine can act as a bidentate ligand , coordinating via the pyridinyl nitrogen and adjacent amine group. Key considerations:
- pH-dependent coordination : The pyridinyl nitrogen (pKa ~4–5) protonates under acidic conditions, altering binding modes .
- Metal ion size/charge : Smaller ions (e.g., Cu²⁺, Zn²⁺) favor tetrahedral complexes, while larger ions (e.g., Fe³⁺) may form octahedral geometries .
- Spectroscopic validation : UV-Vis (d-d transitions) and X-ray crystallography resolve coordination structures . For example, analogous Schiff base ligands form stable 5-coordinate Zn(II) complexes .
Q. How should researchers address contradictions in reported biological activities of structurally similar diamines?
Discrepancies may arise from variations in:
- Purity : HPLC or TLC validation ensures compound integrity before bioassays .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect activity outcomes.
- Structural analogs : Subtle substituent changes (e.g., methyl vs. chloro groups) drastically alter pharmacokinetics .
Comparative studies using standardized protocols (e.g., MTT assays for cytotoxicity) are recommended .
Q. What computational and experimental strategies are effective for resolving ambiguities in the crystal structure of this compound derivatives?
- X-ray crystallography : SHELX software refines structures using high-resolution data. For example, SHELXL optimizes hydrogen bonding networks and thermal displacement parameters .
- DFT calculations : Predict molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data .
- Twinned data handling : SHELXD and SHELXE resolve phase ambiguities in challenging crystallographic datasets .
Q. What methodologies are recommended for studying the hydrolytic stability of this compound under physiological conditions?
- pH-dependent kinetics : Monitor degradation via HPLC at varying pH (e.g., 1.2 for gastric fluid, 7.4 for blood).
- Temperature studies : Arrhenius plots estimate activation energy for hydrolysis .
- Mass spectrometry : Identifies degradation products (e.g., cleavage of the ethylenediamine chain) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (solvent, temperature, catalysts) meticulously .
- Data validation : Cross-reference spectroscopic data with literature for analogous compounds .
- Ethical compliance : Adhere to institutional safety protocols for handling diamines, including PPE and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
